trans-beta-Nitrostyrene

Description

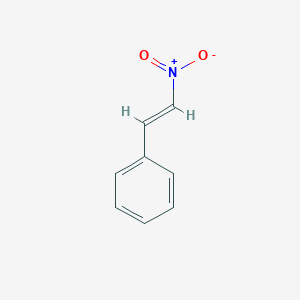

Structure

3D Structure

Propriétés

IUPAC Name |

[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAOLBVUVDXHHL-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6033247 | |

| Record name | (E)-beta-Nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6033247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-nitrostyrene appears as yellow prisms (from ethanol) or yellow crystalline solid. (NTP, 1992), Yellow crystals; [CAMEO], Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Nitrostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-beta-Nitrostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

482 to 500 °F at 760 mmHg (NTP, 1992), 255 °C /trans-isomer/ | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Nitrostyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water, <1 mg/mL at 73 °C, Soluble in ethanol, acetone; very soluble in ether, chloroform, carbon disufide /trans-isomer/ | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Nitrostyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1552 at 90 °F (NTP, 1992) - Denser than water; will sink, Density: 1.1552 at 90 °F | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Nitrostyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | beta-Nitrostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow prisms (from ethanol or petr ether) /trans-isomer/, Yellow crystalline solid | |

CAS No. |

102-96-5, 5153-67-3 | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-β-Nitrostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5153-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Nitrostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-1-phenylethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Nitrovinyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-nitroethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-beta-Nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6033247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(1E)-2-nitroethenyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-1-PHENYLETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5287E3OUAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Nitrostyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

136 °F (NTP, 1992), 58 °C | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Nitrostyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Chemistry and Biology of trans-β-Nitrostyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

trans-β-Nitrostyrene, a derivative of styrene, is a crystalline solid that has garnered significant attention in organic synthesis and medicinal chemistry. Historically, its synthesis has been closely linked to the development of fundamental carbon-carbon bond-forming reactions. Today, it serves as a versatile precursor for a wide range of chemical compounds, including pharmaceuticals and dyes. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and biological significance of trans-β-nitrostyrene, with a focus on its role as a modulator of key signaling pathways. Detailed experimental protocols for its synthesis are provided, along with a summary of its quantitative data and visualizations of its synthetic routes and biological mechanisms of action.

History and Discovery

The journey of trans-β-nitrostyrene is intrinsically linked to the development of the Henry Reaction , a classic carbon-carbon bond-forming reaction discovered by the Belgian chemist Louis Henry in 1895.[1] This reaction, also known as the nitroaldol reaction, involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol.[1] Subsequent dehydration of this intermediate yields the corresponding nitroalkene. The application of the Henry reaction to benzaldehyde and nitromethane provided the first reliable synthetic route to β-nitrostyrene.

Over the years, further advancements in synthetic organic chemistry have led to the development of alternative methods for the synthesis of trans-β-nitrostyrene and its derivatives. These include the direct nitration of styrene and the Wittig reaction, which offers a high degree of control over the stereochemistry of the resulting alkene.[1] These methods have expanded the accessibility and utility of trans-β-nitrostyrene in various research and industrial applications.

Physicochemical and Spectral Data

trans-β-Nitrostyrene is a yellow crystalline solid with the chemical formula C₈H₇NO₂. Its key physical and spectral properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 149.15 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 55-58 °C |

| Boiling Point | 250-260 °C |

| Solubility | Insoluble in water |

| ¹H NMR (CDCl₃) | δ ~7.45-7.50 (m, 3H, Ar-H), ~7.67 (m, 2H, Ar-H), ~7.56 (d, 1H, =CH-), ~7.94 (d, 1H, =CH-) |

| ¹³C NMR (CDCl₃) | δ ~128.6, 129.8, 130.4, 137.5, 137.8, 138.3 |

| IR (KBr, cm⁻¹) | ~3100-3000 (aromatic C-H stretch), ~1640 (C=C stretch), ~1520 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch) |

| UV-Vis (CH₂Cl₂) | λmax ≈ 312 nm |

Synthesis of trans-β-Nitrostyrene: Experimental Protocols

The synthesis of trans-β-nitrostyrene can be achieved through several methods. The most common and historically significant are the Henry reaction, direct nitration of styrene, and the Wittig reaction.

The Henry (Nitroaldol) Reaction

This is the most traditional method for preparing β-nitrostyrene. It involves the condensation of benzaldehyde with nitromethane in the presence of a base, followed by dehydration of the resulting nitro alcohol.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzaldehyde (1 equivalent) in methanol.

-

Addition of Nitromethane: Add nitromethane (1-1.2 equivalents) to the solution.

-

Base Addition: Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide (1.1 equivalents) in water, maintaining the temperature below 10-15°C.

-

Reaction: Stir the reaction mixture vigorously. A precipitate of the sodium salt of the nitro alcohol will form.

-

Acidification and Dehydration: After the addition is complete, pour the reaction mixture into a vigorously stirred solution of dilute hydrochloric acid. The acidic conditions facilitate the dehydration of the nitro alcohol to form trans-β-nitrostyrene, which precipitates as a yellow solid.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with water. Recrystallize the solid from ethanol to obtain pure trans-β-nitrostyrene.

Direct Nitration of Styrene

This method involves the direct addition of a nitro group to the double bond of styrene. Careful control of reaction conditions is necessary to avoid polymerization and nitration of the aromatic ring.

Protocol:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve styrene (1 equivalent) in a suitable solvent like diethyl ether or dichloromethane.

-

Nitrating Agent: Prepare a solution of the nitrating agent. A common method involves the in-situ generation of nitryl iodide from silver nitrite and iodine.

-

Reaction: Cool the styrene solution in an ice-salt bath and slowly add the nitrating agent solution while maintaining a low temperature.

-

Workup: After the reaction is complete (monitored by TLC), the reaction mixture is typically washed with a solution of sodium thiosulfate to remove excess iodine, followed by washing with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield trans-β-nitrostyrene.

The Wittig Reaction

The Wittig reaction provides a versatile method for synthesizing alkenes with high stereocontrol. For trans-β-nitrostyrene, this would involve the reaction of benzaldehyde with a phosphorus ylide derived from a nitro-substituted phosphonium salt.

Protocol:

-

Ylide Preparation: Prepare the phosphonium ylide by reacting a suitable nitro-substituted triphenylphosphonium halide with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or DMSO.

-

Reaction with Aldehyde: To the freshly prepared ylide solution, add benzaldehyde (1 equivalent) dropwise at a low temperature (e.g., -78°C or 0°C).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Isolation and Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is purified by column chromatography to yield trans-β-nitrostyrene.

Biological Significance and Signaling Pathways

trans-β-Nitrostyrene and its derivatives have emerged as compounds of interest in medicinal chemistry due to their diverse biological activities. One of the most significant findings is their role as inhibitors of protein tyrosine phosphatases (PTPs) , particularly PTP1B .[1]

PTP1B is a key negative regulator of insulin and leptin signaling pathways.[2][3] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates the insulin signal.[3] Therefore, inhibition of PTP1B is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. trans-β-Nitrostyrene acts as a slow-binding, active-site-directed inhibitor of PTP1B.[1] The electrophilic nature of the β-carbon in the nitroalkene moiety is thought to be crucial for its inhibitory activity, likely through the formation of a reversible covalent adduct with the catalytic cysteine residue in the active site of PTP1B.[1]

Furthermore, derivatives of β-nitrostyrene have been shown to modulate other critical signaling pathways implicated in cancer and inflammation, such as the TNFα/NFκB and MEK/ERK pathways. For instance, certain nitrostyrene derivatives can inhibit the TNFα-induced activation of NFκB, a key transcription factor involved in inflammatory responses and cell survival.[4] Others have been found to induce cancer cell death by generating reactive oxygen species (ROS) and activating the MEK/ERK signaling cascade.

Conclusion

trans-β-Nitrostyrene is a molecule with a rich history and a promising future. From its origins in the foundational Henry reaction to its contemporary applications as a versatile synthetic building block and a modulator of crucial biological pathways, it continues to be a subject of significant interest for researchers in both chemistry and biology. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to facilitate further exploration of this fascinating compound and its potential applications in drug discovery and development. The ability of trans-β-nitrostyrene and its derivatives to inhibit PTP1B and influence other signaling cascades highlights their potential as lead compounds for the development of novel therapeutics for metabolic disorders, cancer, and inflammatory diseases.

References

The Genesis of a Versatile Intermediate: Early Synthetic Routes to β-Nitrostyrene

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

β-Nitrostyrene, a prominent nitroalkene, stands as a cornerstone in organic synthesis, serving as a versatile precursor for a myriad of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Its reactivity, largely dictated by the electron-withdrawing nitro group conjugated with the styrenyl framework, makes it a valuable intermediate for constructing complex molecular architectures.[1] This technical guide provides an in-depth exploration of the foundational methods for synthesizing β-nitrostyrene, with a focus on the pioneering work that established its accessibility to the scientific community. We will delve into the core reactions, present comparative quantitative data, and provide detailed experimental protocols for key historical syntheses.

The Henry Reaction: The Cornerstone of β-Nitrostyrene Synthesis

The most significant and enduring method for the preparation of β-nitrostyrenes is the Henry reaction, also known as the nitroaldol reaction. Discovered by the Belgian chemist Louis Henry in 1895, this reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane.[1] The initial product is a β-nitro alcohol, which is subsequently dehydrated to furnish the corresponding nitroalkene.[1]

Early Developments and Key Contributions

While Henry laid the groundwork, subsequent refinements by chemists like Johannes Thiele and the collaborative work of Emil Knoevenagel and Walter were instrumental in optimizing the synthesis of β-nitrostyrene. Around the turn of the 20th century, Thiele demonstrated that strong alkali catalysts, such as sodium hydroxide, were more effective than the primary aliphatic amines used in earlier iterations, which often required several days for the reaction to reach completion.[1][3] Knoevenagel and Walter's research further illuminated the broader scope of condensations between aromatic aldehydes and active methylene compounds, a class of reactions that encompasses the formation of β-nitrostyrene.[1]

Comparative Analysis of Early Synthetic Methods

The choice of synthetic approach for a specific β-nitrostyrene derivative is contingent upon several factors, including the desired yield, purity, reaction time, and the electronic nature of the substituents on the aromatic ring. The following tables summarize quantitative data for various early synthetic protocols.

| Catalyst/Base | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| Sodium Hydroxide | Methanol, Water | 10-15 | Several hours | 80-83 | [3][4] |

| Methylamine | Methanol | Not specified | 6 hours - 3 days | Good (if product precipitates) | [5] |

| Ammonium Acetate | Acetic Acid | Reflux | 1-2 hours | Generally good | [4][5] |

| Potassium Hydroxide | Alcohol | Not specified | Not specified | Poor | [5] |

| Zinc Chloride | Not specified | Not specified | Not specified | (Used in early attempts) | [5] |

Table 1: Comparison of Catalysts and Conditions in the Henry Reaction for β-Nitrostyrene Synthesis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key historical experiments in the synthesis of β-nitrostyrene.

Protocol 1: Classical Henry Reaction using Sodium Hydroxide

This protocol is adapted from the well-established procedure for the synthesis of β-nitrostyrene using benzaldehyde and nitromethane with sodium hydroxide as the base.[3][4]

Materials:

-

Benzaldehyde

-

Nitromethane

-

Methanol

-

Sodium Hydroxide

-

Hydrochloric Acid

-

Ice

Procedure:

-

In a large, wide-mouthed bottle equipped with a mechanical stirrer, thermometer, and a dropping funnel, combine 5 moles of nitromethane, 5 moles of benzaldehyde, and 1000 mL of methanol.

-

Cool the reaction vessel in a freezing mixture of ice and salt.

-

Prepare a solution of 5.25 moles of sodium hydroxide in an equal volume of water and cool it.

-

With vigorous stirring, cautiously add the cold sodium hydroxide solution to the nitromethane/benzaldehyde mixture, maintaining the temperature between 10-15°C. A bulky white precipitate will form.

-

After the addition is complete, continue stirring for an additional 15 minutes.

-

Add 3-3.5 L of ice water containing crushed ice to dissolve the pasty mass, resulting in a clear solution.

-

Slowly pour the alkaline solution into a large container with a stirred solution of 1000 mL of concentrated hydrochloric acid diluted with 1500 mL of water.

-

A pale yellow crystalline mass of β-nitrostyrene will precipitate.

-

Allow the solid to settle, decant the supernatant liquid, and filter the solid by suction.

-

Wash the solid with water until it is free from chlorides.

-

The crude β-nitrostyrene can be purified by recrystallization from hot ethyl alcohol. The expected yield is 80-83%.[3]

Protocol 2: Methylamine-Catalyzed Condensation

This method utilizes a milder base, methylamine, and is particularly effective when the product is insoluble and precipitates from the reaction medium.[5]

Materials:

-

Aromatic Aldehyde (e.g., Benzaldehyde)

-

Nitroalkane (e.g., Nitromethane)

-

Methanol

-

5% Methanolic Methylamine

Procedure:

-

In a suitable flask, dissolve 0.1 mole of the aldehyde in a minimal amount of methanol.

-

Add 0.15 mole of the nitroalkane to the solution.

-

Add 5 mL of 5% methanolic methylamine to the mixture.

-

Allow the reaction to proceed until the precipitation of the solid product appears complete (this can range from six hours to three days).

-

Chill the reaction mixture and collect the product by filtration.

-

The product can be purified by recrystallization from methanol or dilute acetic acid.

Protocol 3: Ammonium Acetate in Acetic Acid Method

This procedure is a robust and generally applicable method for the synthesis of β-nitrostyrenes.[4][5]

Materials:

-

Aldehyde (e.g., 3,4-Methylenedioxybenzaldehyde)

-

Nitroalkane (e.g., Nitromethane)

-

Ammonium Acetate

-

Glacial Acetic Acid

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, mix the aldehyde (e.g., 30g, 0.20 mol of 3,4-methylenedioxybenzaldehyde), nitromethane (13.4g, 0.22 mol), ammonium acetate (7.8g, 0.1 mol), and 50 mL of glacial acetic acid.[4]

-

Heat the mixture to a gentle reflux for 1 hour.[4]

-

Pour the hot reaction mixture with stirring into a large excess of ice-water (approximately 1 liter).[4]

-

Once all the ice has melted, collect the crude product by suction filtration.

-

Recrystallize the product from a suitable solvent, such as a mixture of absolute ethanol and acetone (approximately 2:1 v/v).[4]

Reaction Mechanisms and Workflows

The following diagrams illustrate the core mechanisms of the primary synthetic routes to β-nitrostyrenes and a generalized experimental workflow.

Caption: Mechanism of the Henry (Nitroaldol) Reaction.

Caption: Generalized Experimental Workflow for β-Nitrostyrene Synthesis.

Alternative Early Synthetic Routes

While the Henry reaction and its variants are the most prevalent methods, other approaches for synthesizing β-nitrostyrenes were explored in the early days of organic chemistry.

-

Direct Nitration of Styrene: Although conceptually simple, the direct nitration of styrene is often complicated by polymerization of the starting material and nitration of the aromatic ring, making it a less favorable route.[1][6]

-

The Wittig Reaction: A more modern alternative, the Wittig reaction, can be employed to synthesize β-nitrostyrenes by reacting a nitrobenzylidenetriphenylphosphorane with formaldehyde.[1] This method offers good control over the stereochemistry of the resulting double bond.

Conclusion

The early synthesis of β-nitrostyrene is a testament to the foundational principles of organic chemistry, with the Henry reaction serving as a pivotal discovery. The subsequent optimizations by researchers like Thiele and Knoevenagel transformed this reaction into a practical and reliable method for accessing this important class of compounds. The detailed protocols and comparative data presented in this guide offer valuable insights for modern chemists, highlighting the ingenuity of early synthetic chemists and providing a solid foundation for further exploration and innovation in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Vogel: Preparation of Nitrostyrenes - [www.rhodium.ws] [erowid.org]

- 5. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. investigacion.unirioja.es [investigacion.unirioja.es]

An In-depth Technical Guide on the Physicochemical Properties of trans-β-Nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-β-Nitrostyrene, a yellow crystalline solid, is a versatile organic compound with significant applications in organic synthesis and medicinal chemistry. Its conjugated system, comprising a phenyl group, a vinyl group, and a nitro group, imparts unique physicochemical properties that make it a valuable precursor for the synthesis of a wide range of pharmaceuticals, dyes, and polymers. This technical guide provides a comprehensive overview of the core physicochemical properties of trans-β-nitrostyrene, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and biological significance.

Physicochemical Properties

The key physicochemical properties of trans-β-nitrostyrene are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | (E)-(2-Nitroethenyl)benzene | [1][2] |

| Synonyms | trans-1-Nitro-2-phenylethylene | [3] |

| CAS Number | 5153-67-3 | [4] |

| Molecular Formula | C₈H₇NO₂ | [5] |

| Molecular Weight | 149.15 g/mol | |

| Appearance | Yellow crystalline solid/prisms | [1][5][6] |

| Melting Point | 55-58 °C | [5] |

| Boiling Point | 250-260 °C (with decomposition) | [1][5] |

| Density | 1.2517 g/cm³ (rough estimate) | [1] |

| log Kow | 2.11 | [6] |

Table 2: Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [1][2][6] |

| Ethanol | Soluble | [6] |

| Ether | Soluble | [1][6] |

| Chloroform | Soluble | [1][6] |

| Carbon Disulfide | Soluble | [1][6] |

| Benzene | Soluble | [1] |

| Acetone | Soluble | [6] |

| Toluene | Soluble |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference(s) |

| UV-Vis (in CH₂Cl₂) | λmax = 312 nm (ε = 16500 M⁻¹cm⁻¹) | [7] |

| UV-Vis | λmax = 320 nm | |

| FTIR | Conforms to standard spectra | [4][8] |

| ¹H-NMR (CDCl₃) | Signals correspond to the structure | [9] |

| ¹³C-NMR | Signals correspond to the structure | [10] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of trans-β-nitrostyrene are crucial for its application in research and development.

Synthesis via Henry Reaction (Nitroaldol Condensation)

The most common method for synthesizing trans-β-nitrostyrene is the Henry reaction, which involves the condensation of benzaldehyde with nitromethane followed by dehydration.[2][11]

Materials:

-

Benzaldehyde (5 moles)

-

Nitromethane (5 moles)

-

Methanol (1000 mL)

-

Sodium hydroxide (5.25 moles)

-

Concentrated Hydrochloric Acid

-

Ethyl Alcohol

-

Ice

Procedure:

-

In a large, wide-mouthed bottle equipped with a mechanical stirrer, thermometer, and a separatory funnel, combine nitromethane, benzaldehyde, and methanol.

-

Cool the mixture in a freezing mixture of ice and salt.

-

Prepare a solution of sodium hydroxide in an equal volume of water and cool it.

-

Cautiously add the sodium hydroxide solution to the nitromethane/benzaldehyde mixture while stirring vigorously, maintaining the temperature between 10-15°C. A bulky white precipitate will form.[12]

-

After the addition is complete, stir for an additional 15 minutes.

-

Convert the pasty mass to a clear solution by adding 3-3.5 L of ice water containing crushed ice.

-

Slowly pour the alkaline solution into a large container with a stirred solution of hydrochloric acid (1000 mL concentrated HCl diluted with 1500 mL water). A pale yellow crystalline mass of trans-β-nitrostyrene will precipitate.[12]

-

Allow the solid to settle, decant the supernatant liquid, and filter the solid by suction.

-

Wash the solid with water until it is free from chlorides.

-

Purify the crude trans-β-nitrostyrene by recrystallization from hot ethyl alcohol. The expected yield is 80-83%.[11][12]

One-Pot Synthesis from Styrene

An alternative method involves the direct conversion of styrenes to β-nitrostyrenes.[13]

Materials:

-

Styrene (20 mmol)

-

Copper(II) tetrafluoroborate (prepared from 35% aq. HBF₄ and CuO)

-

Sodium nitrite (NaNO₂) (24 mmol)

-

Iodine (6 mmol)

-

Acetonitrile (20 mL)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

To a solution of copper(II) tetrafluoroborate in acetonitrile, add sodium nitrite and stir for 2 minutes.

-

Introduce iodine and the styrene into the reaction flask and stir at room temperature for 7 hours.

-

Add water to precipitate copper(I) iodide, which is then filtered off.

-

Extract the filtrate with dichloromethane.

-

Wash the organic layer with 5% aqueous NaHSO₃ and then with water.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to yield the trans-β-nitrostyrene.[13]

Reactivity and Biological Significance

trans-β-Nitrostyrene is a versatile building block in organic synthesis due to its activated double bond, making it an excellent Michael acceptor.[2][14]

Michael Addition

The electron-withdrawing nitro group makes the β-carbon of the double bond electrophilic and susceptible to attack by various nucleophiles. This reactivity is fundamental to its use in forming new carbon-carbon and carbon-heteroatom bonds.

Caption: Michael addition reaction of trans-β-nitrostyrene.

Biological Activity

Derivatives of β-nitrostyrene have garnered significant interest in drug development due to their diverse biological activities. They have been identified as inhibitors of various enzymes and have shown potential as therapeutic agents.

-

Tyrosine Kinase and Protein Tyrosine Phosphatase Inhibition: Certain β-nitrostyrene derivatives act as potent tyrosine kinase inhibitors with antiplatelet activity.[14] They also function as mechanism-based inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B, by forming a reversible covalent adduct with the catalytic cysteine residue.[14] This makes them valuable for studying signal transduction pathways and for the potential treatment of diseases like diabetes and cancer.[14]

Caption: Inhibition of Protein Tyrosine Phosphatases by β-nitrostyrene derivatives.

-

Anticancer and Antimicrobial Activity: Various derivatives have demonstrated anticancer activities by inducing apoptosis and DNA damage in cancer cells.[15] Additionally, β-nitrostyrene and its analogs have shown antibacterial and antifungal properties.[6][16]

Stability and Safety

trans-β-Nitrostyrene is moderately toxic by ingestion and is an irritant to the eyes, respiratory system, and skin.[1][5] It may be sensitive to prolonged exposure to air and is incompatible with strong oxidizing agents and strong bases.[17] It should be stored in a cool, dry place under an inert atmosphere.[14] When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx).[5]

Conclusion

trans-β-Nitrostyrene is a fundamentally important chemical intermediate with well-characterized physicochemical properties. Its reactivity, particularly in Michael additions, makes it a valuable tool for synthetic chemists. Furthermore, the growing body of research on the biological activities of its derivatives highlights its potential in the development of novel therapeutic agents. This guide provides essential data and protocols to support further research and application of this versatile compound.

References

- 1. chembk.com [chembk.com]

- 2. grokipedia.com [grokipedia.com]

- 3. scbt.com [scbt.com]

- 4. trans-beta-Nitrostyrene, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Page loading... [guidechem.com]

- 6. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, 97+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. beta-nitrostyrene, (E)- | C8H7NO2 | CID 5284459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. investigacion.unirioja.es [investigacion.unirioja.es]

- 14. This compound|RUO [benchchem.com]

- 15. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound | 102-96-5 [chemicalbook.com]

Solubility of trans-β-Nitrostyrene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trans-β-nitrostyrene in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on collating qualitative solubility information and presenting a detailed, representative experimental protocol for its quantitative determination. This guide is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a fundamental physicochemical property that governs its application in various chemical processes, including reaction kinetics, purification via recrystallization, and formulation development. Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. This equilibrium is influenced by several factors, primarily the intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

trans-β-Nitrostyrene, with its aromatic ring and a conjugated nitro group, possesses both non-polar and polar characteristics, leading to its solubility in a range of organic solvents.

Qualitative Solubility of trans-β-Nitrostyrene

Based on available data, the following table summarizes the qualitative solubility of trans-β-nitrostyrene in common organic solvents. It is important to note that these are general descriptions and the actual solubility can vary with temperature and the purity of both the solute and the solvent.

| Solvent Classification | Solvent | Qualitative Solubility |

| Protic Solvents | Ethanol | Soluble[1] |

| Methanol | No specific data found | |

| Isopropanol | No specific data found | |

| Aprotic Polar Solvents | Acetone | Soluble[1] |

| Ethyl Acetate | No specific data found | |

| Acetonitrile | No specific data found | |

| Aprotic Non-Polar Solvents | Ether | Very Soluble[1] |

| Chloroform | Very Soluble[1] | |

| Toluene | Soluble | |

| Carbon Disulfide | Very Soluble[1] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of trans-β-nitrostyrene solubility, a robust and widely used method.

Objective: To determine the solubility of trans-β-nitrostyrene in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

trans-β-Nitrostyrene (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed glass tubes

-

Constant temperature bath or incubator

-

Analytical balance (readable to 0.1 mg)

-

Volumetric flasks

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of trans-β-nitrostyrene to a series of scintillation vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should have undissolved solid present at the bottom.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the vial containing the filtered saturated solution.

-

Place the vial in a fume hood and allow the solvent to evaporate slowly at room temperature or in a vacuum oven at a temperature below the melting point of trans-β-nitrostyrene (55-58 °C).

-

Once the solvent has completely evaporated, place the vial in a desiccator to remove any residual moisture.

-

Weigh the vial containing the dry, solid trans-β-nitrostyrene.

-

-

Calculation of Solubility:

-

The mass of the dissolved trans-β-nitrostyrene is the final weight of the vial minus the initial weight of the empty vial.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Solubility (g/L) = (Mass of dissolved solid (g) / Volume of solvent used for evaporation (L))

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Synthesis of trans-β-Nitrostyrene via Henry Condensation

Caption: Simplified pathway for the synthesis of trans-β-nitrostyrene.

References

An In-depth Technical Guide on the Electronic Structure and Reactivity of trans-β-Nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-β-Nitrostyrene is a nitroalkene of significant interest in organic synthesis and medicinal chemistry. Its unique electronic structure, governed by the interplay between a phenyl ring, a conjugated ethylenic bridge, and a potent electron-withdrawing nitro group, dictates its diverse reactivity. This guide provides a comprehensive analysis of its electronic properties, supported by spectroscopic and computational data. It details its primary modes of reactivity, including Michael additions, cycloaddition reactions, and reductions, and presents established experimental protocols. Furthermore, this document explores its applications in drug development as a versatile scaffold for biologically active molecules, particularly as an inhibitor of key signaling enzymes.

Electronic Structure

The chemical behavior of trans-β-nitrostyrene is a direct consequence of its electronic architecture. The molecule's planarity allows for extensive π-electron delocalization across the phenyl ring and the nitrovinyl moiety. The powerful electron-withdrawing nature of the nitro group polarizes the double bond, rendering the β-carbon highly electrophilic.

Spectroscopic Properties

Spectroscopic analysis provides experimental insight into the electronic environment of the molecule.

-

UV-Visible Spectroscopy: trans-β-Nitrostyrene is a yellow crystalline solid, a characteristic explained by its absorption in the visible region. In dichloromethane, it exhibits a strong absorption maximum (λmax) at 312 nm (ε ≈ 16,500 M⁻¹cm⁻¹). This absorption is attributed to a π→π* transition with significant charge-transfer character.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks that confirm its key functional groups. The strong absorption peaks for the nitro group (asymmetric and symmetric stretching), the carbon-carbon double bond of the alkene, and the C-H bonds of the aromatic ring are prominent.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are well-characterized. In CDCl₃, the vinylic protons appear as doublets with a large coupling constant (J ≈ 14 Hz), confirming the trans configuration. The chemical shifts of the β-carbon are significantly downfield due to the deshielding effect of the attached nitro group.[3][4]

Table 1: Summary of Spectroscopic Data for trans-β-Nitrostyrene

| Spectroscopic Technique | Solvent | Characteristic Peaks/Shifts | Reference |

| UV-Vis | CH₂Cl₂ | λmax = 312 nm | [1] |

| IR (ATR) | Solid | ~3100-3000 cm⁻¹ (=C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~1520 cm⁻¹ (asymm NO₂ stretch), ~1345 cm⁻¹ (symm NO₂ stretch) | [2][5][6] |

| ¹H NMR | CDCl₃ | δ ~8.0-7.9 ppm (d, 1H, J≈13.7 Hz), δ ~7.6-7.5 ppm (d, 1H, J≈13.7 Hz), δ ~7.5-7.4 ppm (m, 5H, Ar-H) | [3][4] |

| ¹³C NMR | CDCl₃ | δ ~139 ppm, δ ~138 ppm, δ ~132 ppm, δ ~130 ppm, δ ~129 ppm | [4] |

Molecular Geometry and Computational Analysis

Computational studies, particularly using Density Functional Theory (DFT), have provided detailed information about the molecule's geometry and electronic distribution. The molecule favors a planar conformation to maximize π-electron delocalization, which is a key factor in its stability and reactivity.[7]

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of trans-β-nitrostyrene. The energy of the Highest Occupied Molecular Orbital (HOMO) relates to its ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its ability to accept electrons (electrophilicity).[8][9] Due to the strong electron-withdrawing nitro group, trans-β-nitrostyrene has a low-lying LUMO, making it a potent electrophile. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.[10][11]

Mulliken population analysis shows a significant partial positive charge on the β-carbon and a partial negative charge on the oxygen atoms of the nitro group, which is consistent with its electrophilic nature at the β-position.[12]

Table 2: Calculated Electronic Properties of trans-β-Nitrostyrene

| Property | Method/Basis Set | Calculated Value | Significance |

| HOMO Energy | DFT/B3LYP | ~ -7.0 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | DFT/B3LYP | ~ -2.5 to -3.0 eV | Low value indicates strong electrophilicity |

| HOMO-LUMO Gap | DFT/B3LYP | ~ 4.0 to 4.5 eV | Small gap suggests high reactivity |

| Mulliken Charge (Cα) | DFT/B3LYP | Negative | Less electrophilic center |

| Mulliken Charge (Cβ) | DFT/B3LYP | Positive | Highly electrophilic center for nucleophilic attack |

(Note: Exact values can vary depending on the computational method and basis set used. The values presented are representative ranges found in computational studies.)

Reactivity and Key Transformations

The electronic structure of trans-β-nitrostyrene makes it a versatile substrate for a variety of organic transformations. Its reactivity is dominated by the electrophilic character of the carbon-carbon double bond.

Michael Addition

The most characteristic reaction of trans-β-nitrostyrene is the Michael (or 1,4-conjugate) addition. A wide range of nucleophiles, including indoles, aldehydes, enolates, and thiols, readily attack the electrophilic β-carbon. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The resulting nitroalkane product can be further transformed, making this a strategic step in multi-step syntheses.[5][10][11]

Caption: Mechanism of the Michael Addition to trans-β-nitrostyrene.

Cycloaddition Reactions

trans-β-Nitrostyrene can participate in cycloaddition reactions, serving as a dienophile or dipolarophile.

-

[3+2] Cycloaddition: It reacts with 1,3-dipoles like nitrones in a polar, one-step mechanism to form five-membered heterocyclic rings (isoxazolidines).[13][14]

-

[2+2] Photocycloaddition: Upon irradiation with visible light (e.g., λ = 419 nm), it undergoes [2+2] photocycloaddition with various olefins to yield substituted cyclobutanes.[1] This reaction proceeds through a 1,4-diradical intermediate.

Reduction

The nitro group of trans-β-nitrostyrene is readily reduced to an amino group. This transformation is synthetically crucial as it provides access to valuable phenethylamine scaffolds. A common and effective reducing agent for this purpose is lithium aluminium hydride (LiAlH₄). Substituted nitrostyrenes are thus key precursors in the synthesis of a wide range of biologically active amines, including pharmaceuticals and psychoactive compounds.[15]

Applications in Drug Development and Biology

The trans-β-nitrostyrene scaffold is considered a "privileged structure" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.

-

Enzyme Inhibition: Derivatives of β-nitrostyrene are recognized as potent inhibitors of several key enzymes. They act as slow-binding, mechanism-based inhibitors of protein tyrosine phosphatases (PTPs) by forming a reversible covalent adduct with the catalytic cysteine residue.[1] Furthermore, they have been developed as tyrosine kinase inhibitors with significant antiplatelet activity, effectively inhibiting platelet aggregation induced by agonists like thrombin and collagen.[1][16]

-

Anticancer and Antimicrobial Activity: Numerous β-nitrostyrene derivatives have demonstrated promising biological activities, including antibacterial, fungicidal, antileishmanial, and anticancer effects.[8][12] Certain derivatives induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways like MEK/ERK.[1][17]

Caption: Inhibition of Tyrosine Kinase Signaling in Platelets.

Experimental Protocols

Synthesis via Henry Reaction (Nitroaldol Condensation)

The most common and reliable method for synthesizing trans-β-nitrostyrene is the Henry reaction, which involves the base-catalyzed condensation of benzaldehyde with nitromethane, followed by dehydration.

Materials:

-

Benzaldehyde (1 mole equivalent)

-

Nitromethane (1 mole equivalent)

-

Methanol

-

Sodium hydroxide (NaOH) solution

-

Concentrated Hydrochloric acid (HCl)

-

Ice

Procedure:

-

In a large, wide-mouthed flask equipped with a mechanical stirrer and thermometer, combine benzaldehyde (1 mol), nitromethane (1 mol), and methanol (~2 mL per gram of aldehyde).

-

Cool the flask in an ice-salt bath to approximately -10°C.

-

Prepare a cooled solution of NaOH (1.05 mol) in water.

-

Slowly add the NaOH solution to the stirred reaction mixture, ensuring the temperature is maintained between 10-15°C. A thick, white precipitate will form.[3][18]

-

After the addition is complete, continue stirring for an additional 15-20 minutes.

-

To the resulting paste, add a sufficient amount of ice water (approx. 3-4 L per mole) to form a clear solution, keeping the temperature below 5°C.[3]

-

In a separate large container, prepare a solution of concentrated HCl (approx. 2 mL per gram of aldehyde) in water.

-

Slowly and with vigorous stirring, pour the alkaline reaction solution into the acidic solution. A pale yellow crystalline mass of trans-β-nitrostyrene will precipitate immediately.[18]

-

Filter the solid product by suction and wash thoroughly with water until the washings are free of chlorides.

-

Purification: The crude product can be purified by recrystallization from hot ethanol to yield yellow crystals (Melting Point: 56–58°C). The typical yield is 80-83%.[3][18]

Safety Note: The vapors of hot solutions of nitrostyrene are irritating to the eyes and nose. Handle in a well-ventilated fume hood.[3]

Caption: General Workflow for the Synthesis of trans-β-nitrostyrene.

Conclusion

trans-β-Nitrostyrene is a molecule whose rich and predictable reactivity stems from a well-defined electronic structure. The polarization induced by the nitro group makes it a superb Michael acceptor and a versatile partner in cycloaddition reactions. These characteristics, combined with its role as a key precursor to synthetically valuable phenethylamines, solidify its importance in organic synthesis. For drug development professionals, the trans-β-nitrostyrene scaffold offers a foundation for designing potent and specific enzyme inhibitors, with proven applications in anticancer and anti-inflammatory research. A thorough understanding of its electronic properties and reactivity is therefore essential for leveraging its full potential in both academic and industrial settings.

References

- 1. Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. scribd.com [scribd.com]

- 5. spectrabase.com [spectrabase.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. m.youtube.com [m.youtube.com]

- 10. growingscience.com [growingscience.com]

- 11. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 12. researchgate.net [researchgate.net]

- 13. TRANS-BETA-NITROSTYRENE(102-96-5) IR Spectrum [chemicalbook.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. spectrabase.com [spectrabase.com]

mechanism of action of trans-beta-nitrostyrene in biological systems

For Researchers, Scientists, and Drug Development Professionals

Trans-beta-nitrostyrene (β-nitrostyrene), a reactive α,β-unsaturated nitroalkene, and its derivatives have garnered significant attention in the scientific community for their diverse biological activities. These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiplatelet agents.[1][2] This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in biological systems, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanism: Michael Acceptor Activity and Covalent Modification

The primary mechanism underpinning the biological effects of this compound is its potent electrophilicity, which makes it an excellent Michael acceptor. The electron-withdrawing nitro group polarizes the double bond, rendering the β-carbon susceptible to nucleophilic attack by biological thiols, such as the cysteine residues in proteins. This results in the formation of reversible or irreversible covalent adducts, leading to the modulation of protein function.

This reactivity with cysteine residues is a recurring theme in its various biological effects, from enzyme inhibition to the induction of oxidative stress.

Anticancer Activity: A Multi-pronged Assault on Cancer Cells

This compound and its derivatives exhibit robust anticancer activity through several interconnected mechanisms, primarily revolving around the induction of oxidative stress, DNA damage, and apoptosis.

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

A key event in the anticancer action of β-nitrostyrene derivatives is the rapid increase in intracellular reactive oxygen species (ROS).[3][4] This surge in ROS creates a state of oxidative stress that overwhelms the cellular antioxidant defense systems, leading to widespread cellular damage. The derivative CYT-Rx20, for instance, has been shown to induce ROS accumulation in various cancer cell lines.[3][4] This effect can be mitigated by the use of thiol antioxidants like N-acetyl-L-cysteine (NAC), highlighting the role of thiol-reactivity in ROS generation.[3]

DNA Damage and Cell Cycle Arrest

The elevated ROS levels contribute to significant DNA damage, including double-strand breaks.[3][4] This damage triggers cellular DNA damage response pathways, leading to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[3] If the damage is too severe, the cell is directed towards apoptosis.

Mitochondrial Dysfunction and Apoptosis

This compound derivatives can induce mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential.[3] This disruption of mitochondrial integrity leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This, in turn, activates the caspase cascade, a family of proteases that execute the apoptotic program.[3] Western blot analyses have confirmed the cleavage and activation of key caspases, such as caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, in response to treatment with β-nitrostyrene derivatives.

Inhibition of Key Signaling Pathways

This compound derivatives are recognized as inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B, which are implicated in various signaling pathways, including those related to cell growth and proliferation. The inhibition is thought to occur through the covalent modification of the catalytic cysteine residue in the active site of the PTPs. Furthermore, these compounds have been shown to inhibit the activity of tyrosine kinases like Src and Syk, which are crucial for signal transduction in various cellular processes, including platelet activation.[1]

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, cell survival, and proliferation. Some β-nitrostyrene derivatives have been shown to inhibit the activation of the NF-κB signaling pathway, contributing to their anti-inflammatory and pro-apoptotic effects.

Antiplatelet Activity

Several this compound derivatives exhibit potent antiplatelet activity, inhibiting platelet aggregation induced by various agonists like thrombin and collagen.[1][5] This effect is attributed to the inhibition of intracellular signaling pathways, including the prevention of glycoprotein IIb/IIIa activation, a key step in platelet aggregation.[5] The underlying mechanism is linked to the inhibition of protein tyrosine kinases that are essential for platelet activation.[1]

Antimicrobial Activity

The antimicrobial properties of this compound derivatives are also linked to their Michael acceptor nature. By reacting with essential microbial enzymes and proteins containing cysteine residues, these compounds can disrupt critical cellular functions in bacteria and fungi, leading to growth inhibition and cell death.

Quantitative Data

The following tables summarize the reported in vitro activities of various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| CYT-Rx20 | HCT116 (Colon) | 1.15 ± 0.15 | [3] |

| CYT-Rx20 | SW480 (Colon) | 1.57 ± 0.06 | [3] |

| CYT-Rx20 | SW620 (Colon) | 1.51 ± 0.02 | [3] |

| CYT-Rx20 | Ovarian Cancer Cells | Not specified | [4] |

| Nitrovinylanthracenes | CLL Cell Lines | 2-5 µM | [6] |

Table 2: Antiplatelet Activity of this compound Derivatives

| Compound | Agonist | IC50 (µM) | Reference |

| Compound 19 | Thrombin | ≤0.7 | [5] |

| Compound 19 | Collagen | ≤0.7 | [5] |

| Compound 24 | Thrombin | ≤0.7 | [5] |

| Compound 24 | Collagen | ≤0.7 | [5] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: ROS-Mediated Apoptosis Pathway.

Caption: Workflow for Anticancer Activity Assessment.

Detailed Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is deacetylated by intracellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for the desired time (e.g., 2 hours).[3]

-

Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with 20 µM H2DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[3]

-

Wash the cells with PBS to remove excess dye.

-

Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Assessment of Mitochondrial Membrane Potential (MMP)

Principle: The lipophilic cationic dye JC-1 accumulates in the mitochondria of healthy cells, forming J-aggregates that emit red fluorescence. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol:

-

Seed cells in a 6-well plate and treat with the this compound derivative for 24 hours.[3]

-

Remove the medium and wash the cells with PBS.

-

Incubate the cells with 2 µM JC-1 in culture medium for 15-30 minutes at 37°C in the dark.[3]

-

Wash the cells twice with PBS.

-

Analyze the cells by flow cytometry, measuring the fluorescence in both the green (FITC) and red (PE) channels.

Detection of DNA Damage (Comet Assay)

Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the intensity of which is proportional to the amount of DNA damage.

Protocol:

-

Treat cells with the this compound derivative for 24 hours.[3]

-

Harvest the cells and resuspend them in low-melting-point agarose.

-

Pipette the cell-agarose suspension onto a coated microscope slide and allow it to solidify.

-

Immerse the slides in a lysis solution to remove cell membranes and proteins.

-

Perform electrophoresis under alkaline conditions.

-

Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software.

Analysis of Apoptosis by Western Blot

Principle: Western blotting is used to detect specific proteins involved in the apoptotic cascade, such as caspases and their substrates. The cleavage of these proteins indicates the activation of apoptosis.

Protocol:

-

Treat cells with the this compound derivative for 24 hours.[3]

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

NF-κB Reporter Assay

Principle: This assay utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activation by a test compound will result in a decrease in reporter gene expression, which can be quantified by measuring the luciferase activity.

Protocol:

-

Seed the NF-κB reporter cell line in a 96-well plate.

-

Pre-treat the cells with the this compound derivative for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.